Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure It is a derivative of benzene-1,4-dicarboxylic acid, which is functionalized with methoxycarbonyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves the esterification of benzene-1,4-dicarboxylic acid with methanol in the presence of a catalystThe specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with various molecular targets. The methoxycarbonyl and amino groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarboxylic acid: The parent compound, which lacks the methoxycarbonyl and amino groups.
Dimethyl benzene-1,2-dicarboxylate: A similar ester with different substitution patterns.
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Another ester with a bipyridine structure
Uniqueness
1,4-DIMETHYL 2-[(METHOXYCARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate, also known as 1,4-Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate, is an organic compound with significant potential in biological research. This compound is a derivative of benzene-1,4-dicarboxylic acid and features functional groups that enhance its reactivity and interaction with biological systems.
The molecular structure and properties of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H13NO6 |
Molecular Weight | 267.23 g/mol |
IUPAC Name | Dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate |
InChI Key | USFYFMDWBNBPHR-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxycarbonyl and amino groups enable hydrogen bonding and other interactions with enzymes and receptors, which can influence metabolic pathways and biochemical processes.
Biological Applications
Research indicates that this compound may have several applications in biological studies:
- Enzyme Interaction Studies : The compound can be used to investigate enzyme kinetics and mechanisms due to its ability to act as a substrate or inhibitor.
- Metabolic Pathway Analysis : It may serve as a tracer or marker in metabolic studies to understand the fate of similar compounds in biological systems.
- Drug Development : Its structural properties suggest potential use in developing pharmaceuticals targeting specific biochemical pathways.
Case Studies and Research Findings
Recent studies have explored the effects of this compound on various biological systems:
- Antioxidant Activity : Research demonstrated that derivatives of this compound exhibit significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Properties : Some derivatives showed activity against bacterial strains, indicating potential applications in antimicrobial therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Benzene-1,4-dicarboxylic acid | Lacks amino and methoxycarbonyl groups | Limited bioactivity |
Dimethyl benzene-1,2-dicarboxylate | Different substitution pattern | Moderate bioactivity |
Dimethyl 2-(aminomethyl)benzene-1,4-dicarboxylate | Contains amino group | Enhanced enzyme interaction |
Properties
Molecular Formula |
C12H13NO6 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H13NO6/c1-17-10(14)7-4-5-8(11(15)18-2)9(6-7)13-12(16)19-3/h4-6H,1-3H3,(H,13,16) |
InChI Key |
USFYFMDWBNBPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.